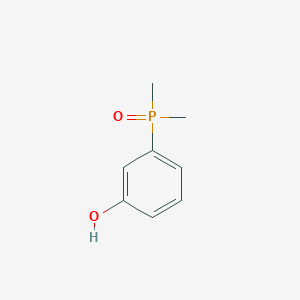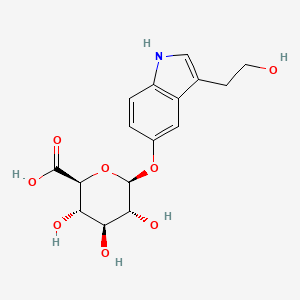
3-(2-羟乙基)-1H-吲哚-5-基β-D-葡萄糖醛酸
描述
3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid is a useful research compound. Its molecular formula is C16H19NO8 and its molecular weight is 353.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid is 353.11106656 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肝脏保护
吲哚类化合物,包括吲哚-3-甲醇(I3C)及其衍生物,对慢性肝损伤(如病毒性肝炎和脂肪肝)具有保护作用。这些化合物可调节转录因子、缓解氧化应激并抑制DNA合成,从而促进靶细胞的活化、增殖和凋亡。此外,它们还可以调节与肝炎病毒复制和肝毒性物质代谢相关的酶,通过抗纤维化、抗肿瘤、抗氧化、免疫调节、解毒和抗炎作用展现出在肝脏保护方面的潜力 (Si-Qi Wang 等,2016)。
羟基酸的代谢和光活性
羟基酸(HA),如α-羟基酸、β-羟基酸及其衍生物,用于化妆品和治疗配方中,以对皮肤产生有益的影响。它们的应用范围从治疗光老化、痤疮和色素沉着障碍到牛皮癣。该综述还强调了了解 HA 的生物学机制和化妆品载体在皮肤病学研究中的作用的重要性 (A. Kornhauser 等,2010)。
微生物群衍生的色氨酸代谢物
色氨酸代谢物,包括由肠道细菌产生的吲哚衍生物,已显示出抗炎和有益的代谢作用。这些代谢物通过从膳食氨基酸(尤其是色氨酸)中产生有益产物,为肠道微生物组的健康益处做出贡献,突出了饮食和微生物组在代谢疾病中的重要性 (J. Galligan,2018)。
甜菜碱的化学和生物化学
甜菜碱是石竹目植物中发现的含氮色素,包括甜菜红素和甜菜黄素。它们作为化学系统标记,并因其抗氧化、抗炎和抗肿瘤特性而具有潜在的治疗应用。甜菜碱的生物合成涉及酪氨酸裂解为 DOPA,导致甜菜氨酸的形成,甜菜氨酸与亚氨基化合物或氨基酸/衍生物缩合形成各种甜菜碱。这条途径突出了甜菜碱在植物生理中的作用及其在药理学应用中的潜力 (M. Khan & P. Giridhar,2015)。
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHLWRXDOXSCF-JHZZJYKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857854 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27939-38-4 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


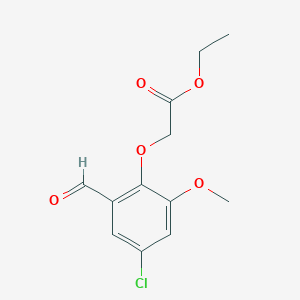
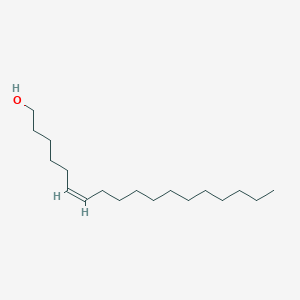
![2-[[4-(Diethylamino)phenyl]carbamoyl]benzoic acid](/img/structure/B3121034.png)
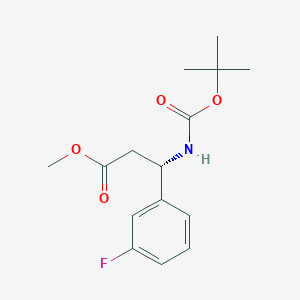
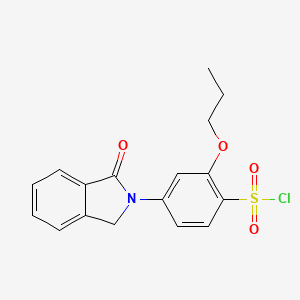
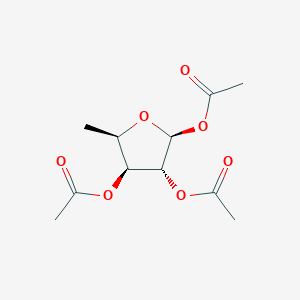
![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)
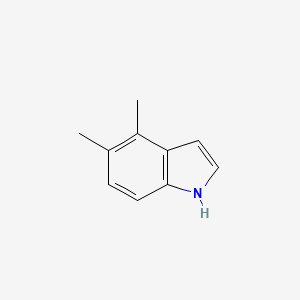
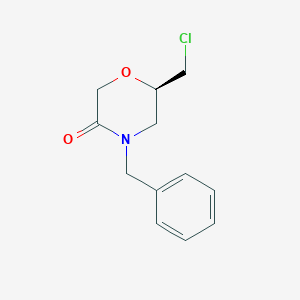
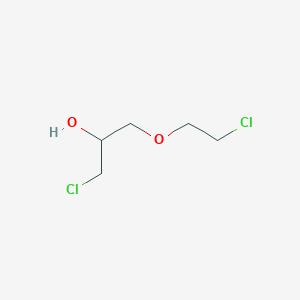
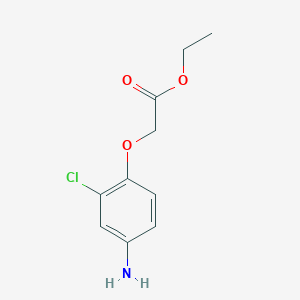
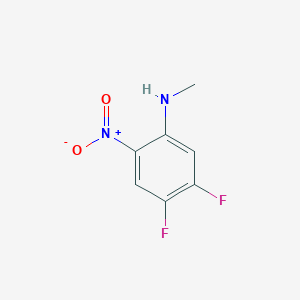
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
